molecular formula C6H2ClF12O3P B1488179 6-Chloroperfluorohexylphosphonic acid CAS No. 1283087-54-6

6-Chloroperfluorohexylphosphonic acid

Cat. No.: B1488179
CAS No.: 1283087-54-6
M. Wt: 416.48 g/mol
InChI Key: SSYJCIUXWUSGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloroperfluorohexylphosphonic Acid (Cl-PFHxPA) is a high-purity certified reference material specifically designed for the precise identification and quantification of per- and polyfluoroalkyl substances (PFAS) in environmental samples. With the molecular formula C 6 H 2 ClF 12 O 3 P and a molecular weight of 416.49 g/mol, this compound serves as a critical analytical standard in modern environmental science . This compound is a member of the Perfluoroalkyl Phosphonic Acids (PFPAs) class, which are persistent environmental contaminants used in industrial applications such as waxes, coatings, textile and paper-based food packaging, and as defoaming additives in pesticide formulations . Its primary research application is as a surrogate internal standard in analytical chemistry methods, crucial for ensuring accuracy and correcting for losses during the extraction and analysis of other PFAS, including perfluorohexylphosphonic acid (PFHxPA) and perfluorooctylphosphonic acid (PFOPA) from complex matrices like water and wastewater . Environmental monitoring programs have successfully employed this standard to detect and measure PFAS levels in diverse specimens, including mussels, algae, fish, and soil, confirming its relevance for tracking contamination in ecosystems . Research into related PFPAs provides context for its scientific importance. Studies show that PFPAs are highly stable, resistant to degradation, and tend to be widely distributed across environmental compartments . Toxicological studies on structurally similar compounds, such as 6:6 perfluoroalkyl phosphonic acid (6:6 PFPiA), have revealed significant potential adverse effects in aquatic organisms, including inducing pigmentation changes and oxidative damage in tadpoles, highlighting the need for continued environmental monitoring and risk assessment for this chemical class . As a persistent compound, 6-Chloroperfluorohexylphosphonic Acid is subject to strict regulatory scrutiny, making reliable analytical standards essential for compliance and environmental protection . This product is sold as a solution in methanol and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . All information provided is for scientific reference purposes.

Properties

CAS No.

1283087-54-6

Molecular Formula

C6H2ClF12O3P

Molecular Weight

416.48 g/mol

IUPAC Name

(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)phosphonic acid

InChI

InChI=1S/C6H2ClF12O3P/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)23(20,21)22/h(H2,20,21,22)

InChI Key

SSYJCIUXWUSGKG-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)P(=O)(O)O)(F)F)(F)F

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)P(=O)(O)O)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Chlorination of Perfluoroalkyl Phosphonic Acid Precursors

  • Starting Material: Perfluorohexylphosphonic acid or related simpler phosphonic acid derivatives.
  • Process: The precursor undergoes selective chlorination at the terminal position of the perfluoroalkyl chain to introduce the chlorine atom.
  • Conditions: This reaction requires controlled temperature and solvent environment, often under inert atmosphere (nitrogen or argon) to prevent unwanted side reactions such as hydrolysis or over-chlorination.
  • Outcome: The chlorination step yields 6-Chloroperfluorohexylphosphonic acid with significant polarity due to the phosphonic acid group and the electronegative fluorine and chlorine atoms.

Direct Synthesis from Phosphonic Acid Derivatives

  • Approach: Chemical synthesis starting from simpler phosphonic acid derivatives that are functionalized stepwise to introduce the perfluorohexyl chain and chlorine substituent.
  • Advantages: This method allows for more controlled introduction of functional groups and can be optimized for yield and purity.
  • Challenges: Requires multi-step synthesis and careful purification to remove by-products and unreacted intermediates.

Reaction Conditions and Optimization

The synthesis protocols emphasize the following parameters for optimal results:

Parameter Typical Range/Condition Notes
Temperature Usually maintained between 0°C to 80°C To control reaction rate and selectivity
Atmosphere Inert gas (N₂ or Ar) Prevents oxidation and moisture interference
Solvent Polar aprotic solvents or fluorinated solvents Enhances solubility and reaction efficiency
Reaction Time Varies from 1 to 4 hours Dependent on chlorination method and scale
pH Control Acidic or neutral conditions To stabilize phosphonic acid group

These parameters are critical to achieving high purity and yield, minimizing side reactions such as hydrolysis or over-chlorination.

Purification Techniques

After synthesis, purification is essential due to the compound's potential environmental persistence and the need for high purity in applications.

  • Methods: Crystallization, recrystallization, and chromatographic techniques are commonly employed.
  • Solvents: Methanol and activated carbon treatment have been reported effective in removing impurities and achieving purity levels above 99.5%.
  • Environmental Considerations: Purification methods are designed to minimize waste and avoid heavy metal catalysts that could cause environmental toxicity.

Research Findings and Data Summary

Research indicates that 6-Chloroperfluorohexylphosphonic acid exhibits:

  • Low Biodegradability: The compound is environmentally persistent, requiring careful handling and disposal.
  • Chemical Stability: The fluorinated and chlorinated groups confer resistance to degradation under typical environmental conditions.
  • Reactivity: The phosphonic acid group allows for further chemical modifications or interactions, useful in material science and catalysis.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Step Conditions Advantages Disadvantages
Chlorination of Perfluoroalkyl Phosphonic Acid Perfluorohexylphosphonic acid Selective chlorination Controlled temp, inert atmosphere High specificity; relatively straightforward Requires careful control; potential side reactions
Stepwise Synthesis from Phosphonic Acid Derivatives Simpler phosphonic acid derivatives Functionalization and chlorination Multi-step, controlled conditions Allows structural control and optimization More complex; longer synthesis time

Chemical Reactions Analysis

Types of Reactions

6-Chloroperfluorohexylphosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphonic acids.

Scientific Research Applications

6-Chloroperfluorohexylphosphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialized materials, coatings, and surfactants due to its fluorinated nature and chemical stability.

Mechanism of Action

The mechanism of action of 6-Chloroperfluorohexylphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, making it useful in various chemical and biological processes. The highly fluorinated carbon chain contributes to the compound’s stability and resistance to degradation, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 6-chloroperfluorohexylphosphonic acid and related PFAS, including sulfonic acids and fluorotelomers.

Property 6-Chloroperfluorohexylphosphonic Acid 6:2 Cl-PFESA 6:2 FTSA 4:2 FTSA
Functional Group Phosphonic acid (-PO(OH)₂) Sulfonic acid (-SO₃H) Sulfonic acid (-SO₃H) Sulfonic acid (-SO₃H)
Chain Length C6 (6 carbons) C8 (8 carbons) C8 (8 carbons) C6 (6 carbons)
Chlorine Substitution Yes (at terminal carbon) Yes (at ether-linked carbon) No No
Molecular Weight ~450 g/mol (estimated) 526.9 g/mol 426.2 g/mol 326.1 g/mol
Persistence (t₁/₂) High (estimated years in environment) >5 years (soil/water) ~2–5 years (environmental media) <1 year (aquatic systems)
Bioaccumulation Factor Moderate (predicted) High (log Kow ~5.8) Moderate (log Kow ~4.2) Low (log Kow ~3.1)

Functional Group Influence

  • Phosphonic Acid vs. This may reduce bioavailability but increase mobility in groundwater .

Chain Length and Regulatory Trends

  • Shorter chains (C6 vs. C8 in 6:2 Cl-PFESA) generally correlate with lower bioaccumulation but may still pose risks due to persistence and transformation into toxic metabolites (e.g., perfluoroalkyl acids). Regulatory agencies increasingly restrict C8 compounds, driving substitution with C6 analogs like 6-chloroperfluorohexylphosphonic acid .

Analytical Challenges

  • Detection of 6-chloroperfluorohexylphosphonic acid requires advanced methods like LC-MS/MS, similar to other PFAS. However, its phosphonic acid group may complicate ionization efficiency compared to sulfonic acids, necessitating optimized protocols .

Research Findings and Environmental Implications

  • Degradation Pathways: Chlorinated PFAS, including 6-chloroperfluorohexylphosphonic acid, resist typical oxidative degradation methods (e.g., UV/sulfite systems) due to C-Cl bond stability. This contrasts with non-chlorinated PFAS like 6:2 FTSA, which degrade more readily .
  • Toxicity: Preliminary studies on chlorinated PFAS suggest hepatotoxicity and endocrine disruption at lower concentrations than non-chlorinated analogs, though data specific to phosphonic acids remain scarce.

Q & A

Q. What are the established synthetic routes for 6-chloroperfluorohexylphosphonic acid, and what methodological considerations are critical for optimizing yield and purity?

Synthesis typically involves reacting perfluorohexyl chloride with phosphorus trichloride followed by hydrolysis. Key factors include anhydrous conditions to prevent intermediate hydrolysis and precise temperature control (40–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures >95% purity. Nuclear magnetic resonance (¹⁹F and ³¹P NMR) is essential for structural validation .

Q. How can researchers accurately detect and quantify 6-chloroperfluorohexylphosphonic acid in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (negative mode) is the gold standard. Solid-phase extraction (SPE) using weak anion-exchange (WAX) cartridges isolates the compound from water or soil. Method validation requires isotope dilution (e.g., ¹³C-labeled analogs) to correct matrix effects, achieving limits of detection (LOD) <0.1 ng/L .

Q. What physicochemical properties govern the environmental persistence of 6-chloroperfluorohexylphosphonic acid?

The compound’s strong C-F bonds and phosphonic acid group contribute to high thermal stability (>300°C) and moderate water solubility (5–10 mg/L). Soil adsorption coefficients (log Kd = 2.5–3.5) vary with organic carbon content. Aerobic environmental half-life exceeds 5 years due to resistance to microbial degradation .

Q. What spectroscopic techniques are critical for structural characterization of 6-chloroperfluorohexylphosphonic acid?

High-resolution mass spectrometry (HRMS) confirms molecular mass (theoretical [M-H]⁻ at m/z 438.9123). ¹⁹F NMR identifies perfluoroalkyl chain symmetry (δ -80 to -120 ppm), while ³¹P NMR (δ 15–20 ppm) verifies the phosphonic acid group. Purity is assessed via HPLC-UV using C18 columns with methanol/ammonium acetate gradients .

Q. What in vitro models are suitable for preliminary toxicity assessment?

Use human hepatoma (HepG2) cells for cytotoxicity assays (EC₅₀ via MTT) and zebrafish embryos (FET test) for developmental toxicity. Prioritize oxidative stress biomarkers (e.g., glutathione depletion) and compare effects to perfluorooctanoic acid (PFOA) for structure-activity insights .

Advanced Research Questions

Q. How can researchers resolve analytical challenges like matrix effects and co-eluting isomers in biological samples?

Implement a dual-column LC system (C18 and phenyl-hexyl columns) for orthogonal separation. Use differential mobility spectrometry (DMS) coupled with MS/MS to distinguish isomers. Quantify matrix effects via post-column infusion and validate with standard additions .

Q. What advanced degradation methods effectively break down 6-chloroperfluorohexylphosphonic acid, and how are products characterized?

Subcritical water treatment (300°C, 10 MPa) achieves >90% defluorination via radical-mediated C-F cleavage. Degradation products (e.g., shorter-chain perfluoroalkyl acids) are identified using time-of-flight MS (TOF-MS) and ¹⁹F NMR. Residual toxicity is assessed via microbial bioluminescence assays .

Q. How can molecular dynamics simulations predict interactions with serum proteins?

Dock the compound into human serum albumin (PDB 1AO6) using AutoDock Vina. Calculate binding free energies (MM-PBSA) and validate with surface plasmon resonance (SPR) for affinity measurements (KD). Compare binding motifs to sulfonated PFAS analogs .

Q. How do researchers reconcile contradictory data on environmental half-lives across studies?

Conduct microcosm experiments under controlled redox conditions (aerobic vs. anaerobic). Use ¹⁸O isotopic labeling to differentiate biotic/abiotic degradation. Multivariate analysis identifies key variables (e.g., pH, dissolved organic carbon) causing discrepancies .

Q. What novel sampling strategies address spatial heterogeneity in environmental monitoring?

Deploy passive samplers (POCIS with WAX membranes) for time-integrated water measurements. Use GIS-based stratified sampling across sediment layers. Validate with UAV-collected composite samples analyzed via LC-MS/MS .

Key Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via in-situ ³¹P NMR to avoid over-fluorination .
  • Analytical Validation : Include blank spikes and inter-lab comparisons to address PFAS background contamination .
  • Environmental Modeling : Use fugacity models to predict partitioning across air/water/soil compartments .

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